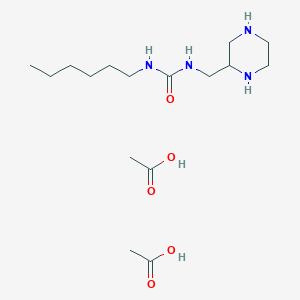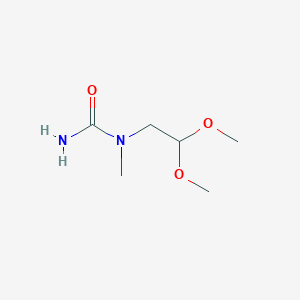
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 It is known for its unique structure, which includes a phenoxy group attached to an oxoethyl moiety, and a methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-oxo-2-phenoxyethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, influencing cellular processes. The methylprop-2-enoate group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylmethoxyethyl 2-methylprop-2-enoate
- 2-Oxo-2-(4-methoxyphenyl)ethyl 2-methylprop-2-enoate
- 2-Oxo-2-(4-chlorophenyl)ethyl 2-methylprop-2-enoate
Uniqueness
2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its phenoxy group provides aromatic stability, while the oxo and methylprop-2-enoate groups offer reactivity and versatility in various chemical reactions. This combination makes it a valuable compound for diverse scientific and industrial applications.
Propiedades
Número CAS |
652132-67-7 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2-oxo-2-phenoxyethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-9(2)12(14)15-8-11(13)16-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clave InChI |
RUZLBQPQBUBDNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15158283.png)
![4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15158287.png)



![4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid](/img/structure/B15158309.png)


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)


